molecular formula C26H22O4 B15109526 (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B15109526
M. Wt: 398.4 g/mol
InChI Key: GZGMZNSUTDXGMG-JZBKTOOTSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the condensation of 2-ethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 3-phenylprop-2-en-1-ol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems and explore its potential as a lead compound for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can be exploited to create materials with desirable characteristics, such as improved durability or enhanced performance.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or inhibit essential enzymes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-hydroxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific substituents, which can influence its chemical and biological properties. The presence of the ethoxy group and the phenylprop-2-en-1-yloxy group may confer unique reactivity and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H22O4/c1-2-28-23-13-7-6-12-20(23)17-25-26(27)22-15-14-21(18-24(22)30-25)29-16-8-11-19-9-4-3-5-10-19/h3-15,17-18H,2,16H2,1H3/b11-8+,25-17-

InChI Key

GZGMZNSUTDXGMG-JZBKTOOTSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

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